1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride
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Overview
Description
1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride is a chemical compound known for its unique structure and properties It consists of a benzothiophene moiety linked to a pyrrolidine ring via an ethylsulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride typically involves the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Linking the Ethylsulfanyl Bridge: The ethylsulfanyl bridge is introduced by reacting the benzothiophene derivative with an appropriate ethylsulfanyl reagent under controlled conditions.
Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring by reacting the intermediate compound with a pyrrolidine precursor.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine
- 1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrobromide
Uniqueness
1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
66355-30-4 |
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Molecular Formula |
C16H22ClNS2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
1-[2-[2-(1-benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C16H21NS2.ClH/c1-2-6-16-14(5-1)13-15(19-16)7-11-18-12-10-17-8-3-4-9-17;/h1-2,5-6,13H,3-4,7-12H2;1H |
InChI Key |
RSXQVZMLUBXPLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCSCCC2=CC3=CC=CC=C3S2.Cl |
Origin of Product |
United States |
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